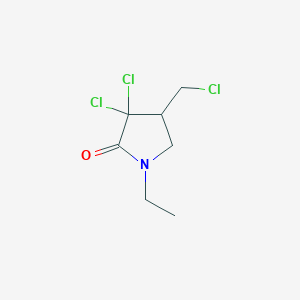![molecular formula C11H16N4O B14590923 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-87-1](/img/structure/B14590923.png)
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile is a chemical compound with a complex structure that includes a pyrazine ring substituted with a diethylaminoethoxy group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with diethylaminoethanol and cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-methanol derivatives.
Applications De Recherche Scientifique
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide
- 2-[2-(Diethylamino)ethyl]pyrazine
Uniqueness
Compared to similar compounds, 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile exhibits unique chemical reactivity and biological activity. Its specific substitution pattern on the pyrazine ring contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61274-87-1 |
|---|---|
Formule moléculaire |
C11H16N4O |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethoxy]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H16N4O/c1-3-15(4-2)5-6-16-11-9-13-8-10(7-12)14-11/h8-9H,3-6H2,1-2H3 |
Clé InChI |
HEVCIKLIKJFFRY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC(=CN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)





![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)

![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
